molecular formula C10H14FN3O4 B1678262 PSI-6130 CAS No. 817204-33-4

PSI-6130

Katalognummer: B1678262
CAS-Nummer: 817204-33-4
Molekulargewicht: 259.23 g/mol
InChI-Schlüssel: NYPIRLYMDJMKGW-VPCXQMTMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PSI-6130 ist ein Nukleosidanalog, das aufgrund seiner potenten antiviralen Eigenschaften, insbesondere gegen das Hepatitis-C-Virus, große Aufmerksamkeit erregt hat. Diese Verbindung gehört zur Klasse der antiviralen Medikamente, die als Nukleosid-Polymerase-Inhibitoren bekannt sind. Es wurde vom Chemiker Jeremy L. Clark entwickelt und wird derzeit von Hoffmann–La Roche als 3’,5’-Diisobutyrylester-Prodrug, R7128, entwickelt .

Wissenschaftliche Forschungsanwendungen

PSI-6130 wurde umfassend auf seine antiviralen Eigenschaften untersucht. Es zeigte potente Aktivität im Hepatitis-C-Virus-Subgenom-Replikon-Assay mit einem EC90 von 4,6 ± 2,0 μM . Die Verbindung wurde auch in Kombination mit anderen Anti-Hepatitis-C-Virus-Verbindungen getestet, wobei additive bis synergistische Reaktionen gezeigt wurden. Über seine antiviralen Anwendungen hinaus wird this compound für seinen potenziellen Einsatz in anderen Bereichen der Medizin und Industrie untersucht, zum Beispiel als Modellverbindung für die Untersuchung von Nukleosidanaloga und deren Wirkmechanismen .

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Umwandlung in die aktive Triphosphatform, die die RNA-abhängige RNA-Polymerase (NS5B) des Hepatitis-C-Virus hemmt. Diese Hemmung verhindert die Replikation der viralen RNA und stoppt effektiv die Fähigkeit des Virus zur Vermehrung. Die Verbindung wirkt als nicht obligatorischer Kettenterminator, d.h. sie wird in die virale RNA eingebaut und beendet deren Synthese .

Wirkmechanismus

Target of Action

PSI-6130, also known as 4-Amino-1-((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidin-2(1H)-one or 2’-deoxy-2’-fluoro-2’-C-methylcytidine, is a potent and selective inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase . This enzyme plays a crucial role in the replication of the HCV RNA genome .

Mode of Action

The 5′-triphosphate derivative of this compound (this compound-TP) acts as a competitive inhibitor of the HCV RNA-dependent RNA polymerase (RdRp) and serves as a nonobligate chain terminator . This means it competes with the natural nucleotide substrates of the RdRp and, once incorporated into the growing RNA chain, it prevents further extension, thereby inhibiting viral replication .

Biochemical Pathways

This compound undergoes metabolic conversion to its corresponding 5′-triphosphate and to the uridine metabolite (PSI-6206) and the uridine mono-, di-, and triphosphate . Both this compound triphosphate and PSI-6206 triphosphate are potent alternative substrate inhibitors of the HCV NS5B polymerase . The formation of the 5′-triphosphate of the uridine congener (RO2433-TP) requires the deamination of this compound monophosphate .

Pharmacokinetics

Pharmacokinetic studies have shown that this compound exhibits slow and incomplete absorption, with a mean absorption time (MAT) of 4.6 hours and an oral bioavailability of 24.0% . It has comparable mean apparent half-lives following intravenous (4.54 hours) and oral (5.64 hours) administrations .

Result of Action

The result of this compound’s action is the potent inhibition of HCV RNA replication. In an HCV replicon assay, this compound showed potent activity, with a 90% effective concentration (EC90) of 4.6 ± 2.0 μM .

Vorbereitungsmethoden

Die Synthese von PSI-6130 umfasst mehrere Schlüsselschritte. Ein effizienter Weg zu biologisch relevanten Pentosederivaten, einschließlich this compound, beinhaltet eine enantioselektive α-Oxidationsreaktion, die durch ein chirales Amin in Verbindung mit Kupfer(II)-Katalyse ermöglicht wird. Anschließend erfolgt eine Mukaiyama-Aldol-Kupplung, die die Einarbeitung einer breiten Palette modularer Zweikohlenstofffragmente ermöglicht . Die industriellen Produktionsmethoden für this compound sind so konzipiert, dass sie skalierbar und effizient sind, um sicherzustellen, dass die Verbindung in großen Mengen für den klinischen Einsatz hergestellt werden kann.

Analyse Chemischer Reaktionen

PSI-6130 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Oxidation und Phosphorylierung. Die Verbindung wird zu ihrer aktiven Triphosphatform phosphoryliert, die ein potenter Inhibitor der RNA-abhängigen RNA-Polymerase des Hepatitis-C-Virus ist. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Nukleosiddiphosphatkinase und andere zelluläre Enzyme . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind die Monophosphat-, Diphosphat- und Triphosphatderivate von this compound .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

IUPAC Name

4-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN3O4/c1-10(11)7(16)5(4-15)18-8(10)14-3-2-6(12)13-9(14)17/h2-3,5,7-8,15-16H,4H2,1H3,(H2,12,13,17)/t5-,7-,8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPIRLYMDJMKGW-VPCXQMTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1N2C=CC(=NC2=O)N)CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10231287
Record name 2'-Deoxy-2'-fluoro-2'-c-methylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10231287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

817204-33-4
Record name 2′-Deoxy-2′-fluoro-2′-C-methylcytidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=817204-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Deoxy-2'-fluoro-2'-c-methylcytidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0817204334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-Deoxy-2'-fluoro-2'-c-methylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10231287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PSI-6130
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05J68784G1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A slurry of 14 (14.7 kg) in MeOH (92.6 kg) is treated with catalytic amounts of methanolic sodium methoxide (0.275 kg). The reaction mixture is heated to ca. 50° C. and aged (ca. 1 h) until the hydrolysis is complete. The reaction mixture is quenched by addition of isobutyric acid (0.115 kg). The resulting solution is concentrated under moderate vacuum and then residual solvents are replaced with IPA (80 kg). The batch is distilled to a volume of ca. 50 L. The resulting slurry is heated to ca. 80° C. and then cooled slowly to ca. 5° C. and aged (ca. 2 h). The precipitated product is isolated by filtration, washed with IPA (16.8 kg) and dried in an oven at 70° C. in vacuo to afford 6.26 kg (88.9%) of 18 which assayed at 99.43% pure
Name
Quantity
14.7 kg
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0.275 kg
Type
reactant
Reaction Step One
Name
Quantity
92.6 kg
Type
solvent
Reaction Step One
Name
Yield
88.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PSI-6130
Reactant of Route 2
PSI-6130
Reactant of Route 3
PSI-6130
Reactant of Route 4
PSI-6130
Reactant of Route 5
PSI-6130
Reactant of Route 6
PSI-6130
Customer
Q & A

Q1: What is the mechanism of action of PSI-6130 against the Hepatitis C virus (HCV)?

A1: this compound is a cytidine nucleoside analog that acts as a potent and selective inhibitor of HCV replication. [, ] It requires intracellular phosphorylation to its active form, this compound-triphosphate (this compound-TP). [, , ] this compound-TP acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase (RdRp), the enzyme responsible for viral RNA replication. [, , ] It competes with natural cytidine triphosphate for incorporation into the growing RNA strand, ultimately leading to chain termination. [, ]

Q2: Is there a secondary metabolic pathway involved in this compound's mechanism of action?

A2: Yes, research has shown that this compound is also metabolized into β-d-2′-deoxy-2′-fluoro-2′-C-methyluridine 5′-triphosphate (RO2433-TP). [, ] This occurs through the deamination of this compound-monophosphate, followed by phosphorylation by cellular kinases. [] RO2433-TP also demonstrates inhibitory activity against HCV RdRp, although this compound-TP is more potent. []

Q3: What is the primary route of phosphorylation for this compound to reach its active triphosphate form?

A3: this compound is initially phosphorylated by human deoxycytidine kinase (dCK) to form this compound-monophosphate. [] It is then sequentially phosphorylated to the di- and triphosphate forms by UMP-CMP kinase and nucleoside diphosphate kinase, respectively. [] Notably, this compound is not a substrate for uridine-cytidine kinase 1 (UCK-1). []

Q4: Has resistance to this compound been observed in clinical settings?

A5: Clinical trials have shown a high barrier to resistance for this compound. [, , , , ] Although the S282T mutation can confer low-level resistance, it is rarely observed clinically, likely due to its impact on viral replication capacity and the requirement for a high proportion of the viral population to carry this mutation for phenotypic resistance. [, , , ]

Q5: How does the resistance profile of this compound compare to other classes of HCV inhibitors?

A6: Studies suggest that nucleoside inhibitors, including this compound, present a higher barrier to resistance selection compared to non-nucleoside polymerase or protease inhibitors. [] The combination of this compound with other classes of HCV inhibitors could be beneficial clinically by delaying the emergence of resistance. []

Q6: What is the bioavailability of this compound, and what strategies have been employed to improve it?

A7: Pharmacokinetic studies in rhesus monkeys showed that this compound exhibits slow and incomplete absorption with an oral bioavailability of 24%. [] This led to the development of prodrugs, such as R-7128 (mericitabine) and PSI-7851, to enhance absorption and drug exposure. [, , ]

Q7: What are the primary metabolites of this compound observed in vivo?

A8: In rhesus monkeys, approximately 33% of the administered this compound dose is recovered unchanged in urine after intravenous administration, with an additional 19% recovered as its deaminated metabolite, 2′-deoxy-2′-fluoro-2′-C-methyluridine (PSI-6206). [] Oral administration results in lower urinary recovery of both compounds. []

Q8: Are there any known interactions of this compound with drug-metabolizing enzymes or transporters?

A9: While specific information regarding this compound's interactions with drug-metabolizing enzymes or transporters is limited within the provided research, the development of prodrugs like PSI-7851, which targets the liver, suggests a role for specific metabolic pathways and/or transporters in its distribution and elimination. [] Further research is needed to fully elucidate these interactions.

Q9: What are the next steps in the research and development of this compound and related compounds?

A10: Future research should focus on: - Optimizing prodrug strategies to further enhance the bioavailability and pharmacokinetic profile of this compound. [, ] - Evaluating the long-term safety and efficacy of this compound and its prodrugs in clinical trials. [] - Investigating the potential for combination therapies with other HCV inhibitors to improve treatment outcomes and minimize resistance development. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.